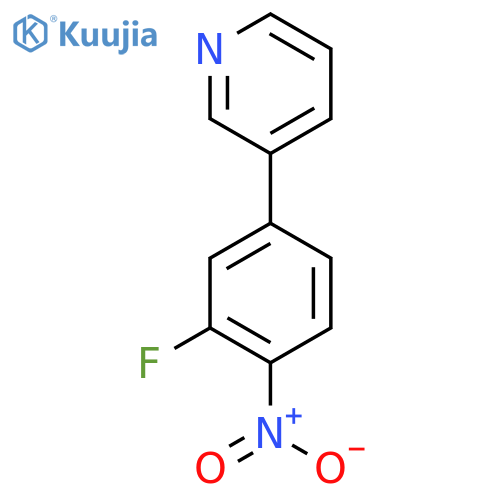

Cas no 1214342-03-6 (3-(3-Fluoro-4-nitrophenyl)pyridine)

1214342-03-6 structure

商品名:3-(3-Fluoro-4-nitrophenyl)pyridine

CAS番号:1214342-03-6

MF:C11H7FN2O2

メガワット:218.183885812759

MDL:MFCD15475669

CID:4563285

PubChem ID:46315752

3-(3-Fluoro-4-nitrophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(3-fluoro-4-nitrophenyl)pyridine

- W11670

- 3-(3-Fluoro-4-nitrophenyl)pyridine

-

- MDL: MFCD15475669

- インチ: 1S/C11H7FN2O2/c12-10-6-8(3-4-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H

- InChIKey: OSRAEPDZOMIARD-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)C1C=NC=CC=1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 257

- トポロジー分子極性表面積: 58.7

- 疎水性パラメータ計算基準値(XlogP): 2.4

3-(3-Fluoro-4-nitrophenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319576-10.0g |

3-(3-fluoro-4-nitrophenyl)pyridine |

1214342-03-6 | 95.0% | 10.0g |

$3315.0 | 2025-03-19 | |

| Enamine | EN300-319576-1.0g |

3-(3-fluoro-4-nitrophenyl)pyridine |

1214342-03-6 | 95.0% | 1.0g |

$770.0 | 2025-03-19 | |

| eNovation Chemicals LLC | D769075-250mg |

3-(3-Fluoro-4-nitrophenyl)pyridine |

1214342-03-6 | 95% | 250mg |

$1290 | 2024-06-07 | |

| eNovation Chemicals LLC | D769075-100mg |

3-(3-Fluoro-4-nitrophenyl)pyridine |

1214342-03-6 | 95% | 100mg |

$670 | 2024-06-07 | |

| Enamine | EN300-319576-2.5g |

3-(3-fluoro-4-nitrophenyl)pyridine |

1214342-03-6 | 95.0% | 2.5g |

$1509.0 | 2025-03-19 | |

| Enamine | EN300-319576-10g |

3-(3-fluoro-4-nitrophenyl)pyridine |

1214342-03-6 | 10g |

$3315.0 | 2023-09-05 | ||

| Aaron | AR003BKP-250mg |

3-(3-Fluoro-4-nitrophenyl)pyridine |

1214342-03-6 | 95% | 250mg |

$500.00 | 2025-01-22 | |

| Aaron | AR003BKP-500mg |

3-(3-Fluoro-4-nitrophenyl)pyridine |

1214342-03-6 | 95% | 500mg |

$1757.00 | 2023-12-16 | |

| Aaron | AR003BKP-1g |

3-(3-Fluoro-4-nitrophenyl)pyridine |

1214342-03-6 | 95% | 1g |

$800.00 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108593-1g |

3-(3-Fluoro-4-nitrophenyl)pyridine |

1214342-03-6 | 95+% | 1g |

¥17886.00 | 2024-08-09 |

3-(3-Fluoro-4-nitrophenyl)pyridine 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1214342-03-6 (3-(3-Fluoro-4-nitrophenyl)pyridine) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 42464-96-0(NNMTi)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2039-76-1(3-Acetylphenanthrene)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1214342-03-6)3-(3-Fluoro-4-nitrophenyl)pyridine

清らかである:99%

はかる:1g

価格 ($):1852